trans-Cyclohex-2-ene-1,4-diol

Descripción general

Descripción

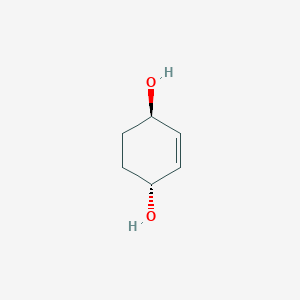

trans-Cyclohex-2-ene-1,4-diol: is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohex-2-ene-1,4-diol can be achieved through several methods. One efficient protocol involves starting from accessible raw materials such as p-methoxyphenol, ethylene glycol, and thiophenol. The process includes enantioselective acetylation catalyzed by Candida antarctica lipase B, leading to the formation of the desired diol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar organic reactions and catalytic processes used in laboratory settings, scaled up for industrial applications.

Análisis De Reacciones Químicas

Dihydroxylation Reactions

Dihydroxylation involves the addition of hydroxyl groups across the double bond of alkenes. For trans-Cyclohex-2-ene-1,4-diol, this reaction can be accomplished using several reagents:

The following table summarizes the dihydroxylation conditions and outcomes:

| Reagent | Type of Addition | Product Stereochemistry |

|---|---|---|

| Osmium Tetroxide | Syn | cis-Diol |

| Potassium Permanganate | Syn | cis-Diol |

Oxidative Cleavage

After the formation of diols, oxidative cleavage can occur using reagents such as Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄). This reaction cleaves the C-C bond in the diol to yield aldehydes or ketones:

-

Sodium Periodate : This reagent oxidatively cleaves vicinal diols into carbonyl compounds, effectively breaking the C-C bond .

Reduction Reactions

Reduction of this compound can be achieved through hydrogenation or using reducing agents like Lithium Aluminum Hydride (LiAlH₄):

-

Hydrogenation : The double bond can be reduced to yield a saturated alcohol.

-

Lithium Aluminum Hydride : This strong reducing agent can convert carbonyl groups formed during oxidative cleavage back to alcohols.

From Cyclohexa-1,4-diene

One common method involves the oxidation of cyclohexa-1,4-diene using KMnO₄ or OsO₄ to yield this compound:

Dicarbonate Formation

Another synthetic route involves treating this compound with di-tert-butyl dicarbonate in the presence of a catalyst like DMAP to form carbamate derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

trans-Cyclohex-2-ene-1,4-diol serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods, including:

- Chiral Synthesis : The compound can be synthesized starting from chiral p-benzoquinone equivalents, allowing for the production of specific enantiomers useful in pharmaceutical applications .

- Asymmetric Synthesis : This diol is often used in asymmetric synthesis to produce other chiral compounds, which are critical in the development of drugs and agrochemicals .

Pharmaceutical Applications

The unique structural features of this compound make it a valuable precursor in pharmaceutical chemistry:

- Drug Development : Its ability to serve as a chiral building block allows for the synthesis of biologically active compounds. For example, derivatives of this diol have been explored for their potential therapeutic effects .

- Stereochemistry : The compound's stereochemical properties enable the creation of enantiomerically pure substances, which are crucial for the efficacy and safety of pharmaceutical products .

Material Science

In material science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymeric materials to enhance their properties. The diol's functional groups can participate in cross-linking reactions, contributing to the development of new materials with improved mechanical and thermal properties .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the efficient synthesis of both enantiomers of this compound using chiral auxiliaries. This method showcased high enantioselectivity, making it applicable for producing pharmaceuticals that require specific stereochemistry .

Case Study 2: Application in Drug Formulation

Research highlighted the use of this compound derivatives in formulating anti-cancer agents. The derivatives exhibited significant biological activity due to their ability to interact with specific biological targets .

Safety and Environmental Considerations

While this compound has promising applications, it is essential to evaluate its safety profile:

- Toxicological Studies : Investigations into the toxicity and environmental impact of this compound are necessary to ensure safe usage in consumer products and industrial applications .

Mecanismo De Acción

The mechanism by which trans-Cyclohex-2-ene-1,4-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate that is converted into ketones or aldehydes through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical context .

Comparación Con Compuestos Similares

cis-Cyclohex-2-ene-1,4-diol: Similar structure but different stereochemistry.

Cyclohexane-1,4-diol: Lacks the double bond present in trans-Cyclohex-2-ene-1,4-diol.

Cyclohex-2-ene-1,4-diyl dicarbonate: A derivative used in polymer chemistry.

Uniqueness: this compound is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. This configuration can lead to different stereochemical outcomes in synthetic applications compared to its cis counterpart.

Actividad Biológica

trans-Cyclohex-2-ene-1,4-diol, a bicyclic organic compound, exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 4 positions. This configuration allows for specific interactions with biological targets, influencing its activity.

Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi. Its action may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antioxidant Properties : The diol exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways. It has been noted to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Synthesis : Various approaches have been developed to produce enantiomerically pure forms of the compound. For instance, chiral auxiliaries can be employed to achieve high enantioselectivity during synthesis .

- Reduction Reactions : The reduction of corresponding cyclohexenones or other precursors using metal catalysts or reducing agents has been reported as an effective method to synthesize the diol .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of cell wall integrity and inhibition of biofilm formation.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound scavenges free radicals effectively. This antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.

Propiedades

IUPAC Name |

(1R,4R)-cyclohex-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODVZVWGKVMBO-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C=C[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961795 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-32-0 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.